Cas no 2229399-05-5 (5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)

5-3-フルオロ-5-(トリフルオロメチル)フェニル-1,2-オキサゾール-4-アミンは、高選択性を持つ有機化合物であり、医薬品中間体や農薬開発における重要な構造ユニットとして注目されています。フッ素原子とトリフルオロメチル基を有する特異的な構造により、高い脂溶性と代謝安定性を示します。オキサゾール環とアミン基の組み合わせは、生体分子との相互作用を最適化する可能性があり、創薬研究において標的タンパク質への結合親和性向上が期待されます。特に中枢神経系関連疾患治療薬の開発候補としての応用が検討されています。

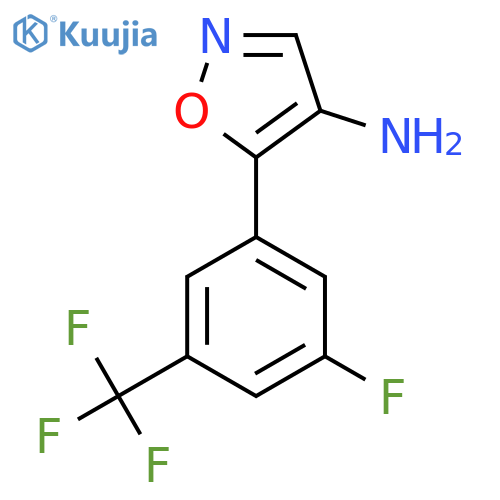

2229399-05-5 structure

商品名:5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine

- EN300-1960094

- 5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine

- 2229399-05-5

-

- インチ: 1S/C10H6F4N2O/c11-7-2-5(9-8(15)4-16-17-9)1-6(3-7)10(12,13)14/h1-4H,15H2

- InChIKey: FHJPPVWRMIWYHX-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C(F)(F)F)=CC(=C1)C1=C(C=NO1)N

計算された属性

- せいみつぶんしりょう: 246.04162547g/mol

- どういたいしつりょう: 246.04162547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 52Ų

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1960094-0.05g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-2.5g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-0.5g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-10.0g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1960094-0.1g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-1.0g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1960094-5g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-10g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 10g |

$5897.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-1g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1960094-0.25g |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |

2229399-05-5 | 0.25g |

$1262.0 | 2023-09-17 |

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 関連文献

-

1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

2229399-05-5 (5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量